N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide
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Overview
Description
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a sulfonyl group, a methoxy group, and a chloroethene moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with chloroethene under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to reduction using a suitable reducing agent like palladium on carbon (Pd/C) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloroethene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The chloroethene moiety may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- N-(5-Chloro-2-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide is unique due to the presence of both a sulfonyl group and a chloroethene moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
82304-76-5 |
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Molecular Formula |
C11H12ClNO4S |
Molecular Weight |
289.74 g/mol |
IUPAC Name |
N-[5-(2-chloroethenylsulfonyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO4S/c1-8(14)13-10-7-9(3-4-11(10)17-2)18(15,16)6-5-12/h3-7H,1-2H3,(H,13,14) |
InChI Key |
CXJCFTWSNFWRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C=CCl)OC |
Origin of Product |
United States |
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